N~2~-Acetyl-N-tert-butyl-L-valinamide
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Overview
Description
N~2~-Acetyl-N-tert-butyl-L-valinamide is an organic compound with the molecular formula C12H17NO. It is also known by other names such as Acetanilide, 2-tert-butyl-. This compound is characterized by the presence of an acetyl group, a tert-butyl group, and a valinamide moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-tert-butyl-L-valinamide typically involves the reaction of tert-butylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the acetic anhydride, followed by the elimination of acetic acid .
Industrial Production Methods
In industrial settings, the production of N2-Acetyl-N-tert-butyl-L-valinamide is often carried out using large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for high yield and purity of the final product. The industrial production process also involves rigorous quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-tert-butyl-L-valinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~2~-Acetyl-N-tert-butyl-L-valinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-tert-butyl-L-valinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the tert-butyl group.
N-tert-Butylacetamide: Similar but does not contain the valinamide moiety.
N-Acetyl-L-valine: Contains the valinamide moiety but lacks the tert-butyl group.
Uniqueness
N~2~-Acetyl-N-tert-butyl-L-valinamide is unique due to the presence of both the tert-butyl and valinamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
CAS No. |
86323-63-9 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-tert-butyl-3-methylbutanamide |
InChI |
InChI=1S/C11H22N2O2/c1-7(2)9(12-8(3)14)10(15)13-11(4,5)6/h7,9H,1-6H3,(H,12,14)(H,13,15)/t9-/m0/s1 |
InChI Key |
GJYUIJSOMYOHGW-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)C |
Origin of Product |
United States |
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